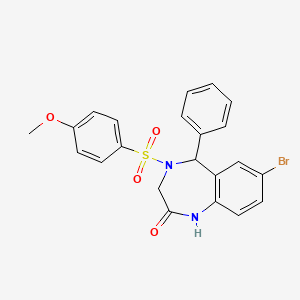
7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol is a useful research compound. Its molecular formula is C22H19BrN2O4S and its molecular weight is 487.37. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol is a derivative within the broader class of 1,4-benzodiazepines, which have been extensively studied for various applications, primarily due to their interactions with the central nervous system and potential therapeutic uses. Research on similar compounds, such as 5-aryl-7-bromo-1,2-dihydro-3H-1,4-benzodiazepin-2-ones, has focused on their synthesis and structural characterization, including X-ray diffraction analysis to determine molecular and crystal structures. These studies provide insights into the molecular configurations that could affect the compound's biological activity and interactions with biological receptors (Pavlovsky et al., 2007).
Molecular Modifications and Crystallography
Further investigations into 7-bromo-5-(2′-chloro)phenyl derivatives of 1,2-dihydro-3H-1,4-benzodiazepin-2-one have revealed the effects of substituent modifications on the compound's molecular form and crystal assembly. Such studies are crucial for understanding how variations in the molecular structure, such as different alkyl substituents, can influence the overall conformation and stability of these compounds, which in turn could impact their biological efficacy and potential applications (Kravtsov et al., 2012).
Application in Photodynamic Therapy
The compound's structural framework is also explored in the context of photodynamic therapy (PDT), a therapeutic approach that utilizes light-sensitive compounds to generate reactive oxygen species for the treatment of various diseases, including cancer. Studies on related compounds, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, have demonstrated significant photophysical and photochemical properties, including high singlet oxygen quantum yields, making them promising candidates for PDT applications (Pişkin et al., 2020).
Antimicrobial Properties
Additionally, the antimicrobial activities of benzodiazepine derivatives, including those structurally related to 7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol, have been evaluated. A series of 2,3-dihydrobenzo[b][1,4]thiazepines with various phenyl substitutions at the 2 and 4 positions exhibited notable antibacterial and antifungal activities against a range of microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2013).
Propiedades
IUPAC Name |
7-bromo-4-(4-methoxyphenyl)sulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4S/c1-29-17-8-10-18(11-9-17)30(27,28)25-14-21(26)24-20-12-7-16(23)13-19(20)22(25)15-5-3-2-4-6-15/h2-13,22H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGJQVCVSIWDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chloropropanoyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2954043.png)
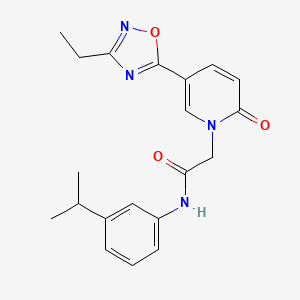
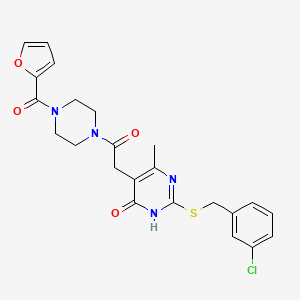
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2954046.png)

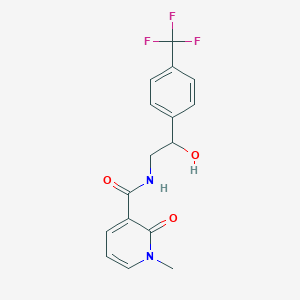
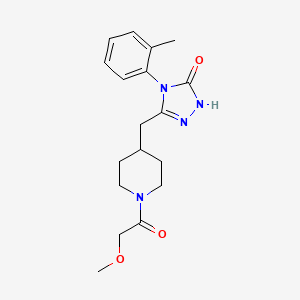
![N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954050.png)
![2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2954051.png)
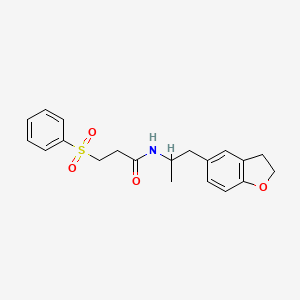
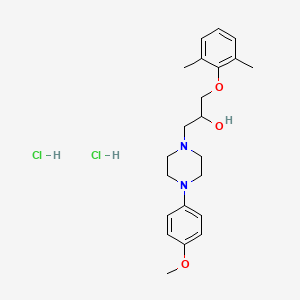
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2954059.png)

![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2954065.png)